An In-depth Technical Guide to RO-7: A Novel Influenza Endonuclease Inhibitor
An In-depth Technical Guide to RO-7: A Novel Influenza Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-7 is a next-generation, small-molecule inhibitor targeting the polymerase acidic (PA) endonuclease of influenza A and B viruses.[1] This essential viral enzyme is responsible for the "cap-snatching" mechanism, a critical step in viral transcription. By inhibiting this process, RO-7 demonstrates broad-spectrum antiviral activity against various influenza strains, including those resistant to currently approved neuraminidase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical efficacy of RO-7, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
RO-7 is a novel compound with the chemical formula C24H20F3N3O3S. It has a molecular weight of 487.49 g/mol and is identified by the CAS number 1370241-45-4.
| Property | Value |
| Chemical Formula | C24H20F3N3O3S |
| Molecular Weight | 487.49 g/mol |
| CAS Number | 1370241-45-4 |
Structure:
Caption: 2D Chemical Structure of RO-7.
Mechanism of Action: Inhibition of Influenza PA Endonuclease
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[2] The PA subunit contains an endonuclease domain that is crucial for viral replication.[1][3] This endonuclease initiates a "cap-snatching" process, where it cleaves the 5' caps from host pre-mRNAs.[3][4] These capped fragments are then used as primers by the PB1 subunit to initiate the transcription of viral mRNAs.[3]
RO-7 specifically targets and inhibits the endonuclease activity of the PA protein.[1] By binding to the active site of the PA endonuclease, RO-7 prevents the cleavage of host mRNAs, thereby blocking the initiation of viral transcription and subsequent viral replication.[1] This mechanism of action is distinct from that of neuraminidase inhibitors, the current standard of care for influenza treatment.[1]
Caption: Mechanism of RO-7 Inhibition of Influenza Virus Cap-Snatching.
In Vitro Antiviral Activity
RO-7 has demonstrated potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses in vitro. This includes seasonal strains, subtypes with pandemic potential, and oseltamivir-resistant viruses.[1] The 50% effective concentration (EC50) values are in the nanomolar range in Madin-Darby canine kidney (MDCK) cells and in differentiated normal human bronchial epithelial cells.[5]
| Influenza Virus Strain | Cell Line | EC50 (nM) |
| A/California/04/2009 (H1N1)pdm09 | MDCK | 3.2 - 16.0 |
| B/Brisbane/60/2008 | MDCK | 3.2 - 16.0 |
| Various Influenza A and B strains | Differentiated Normal Human Bronchial Epithelial Cells | 3 - 30 |
Table adapted from data presented in Jones et al., 2017.[5]
In Vivo Efficacy in a Mouse Model
The therapeutic potential of RO-7 has been evaluated in a lethal challenge mouse model using influenza A and B viruses.[5]
Prophylactic and Therapeutic Efficacy
In a prophylactic regimen where RO-7 was administered 4 hours before viral inoculation, it completely protected mice from lethal infection with both influenza A (H1N1)pdm09 and influenza B viruses.[5] Therapeutic administration of RO-7 at 24 or 48 hours post-inoculation also significantly increased survival rates in a dose-dependent manner.[5]
| Treatment Regimen | Virus Strain | RO-7 Dosage (mg/kg/day) | Survival Rate (%) |
| Prophylactic (-4h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 100 |
| Prophylactic (-4h) | B/Brisbane/60/2008 | 6, 15, or 30 | 100 |
| Therapeutic (+24h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 60 - 100 |
| Therapeutic (+24h) | B/Brisbane/60/2008 | 6, 15, or 30 | 80 - 100 |
| Therapeutic (+48h) | A/California/04/2009 (H1N1)pdm09 | 6, 15, or 30 | 60 - 80 |
| Therapeutic (+48h) | B/Brisbane/60/2008 | 6, 15, or 30 | 60 - 100 |
Table adapted from data presented in Jones et al., 2017.[5]
Reduction of Viral Titers and Lung Pathology
RO-7 treatment significantly reduced viral titers in the lungs of infected mice and lessened the severity of lung damage.[5] Importantly, no resistance to RO-7 was observed in viruses isolated from the lungs of treated mice.[5]
Experimental Protocols
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
This protocol is a generalized procedure based on standard antiviral screening assays.[6]
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Cell Preparation: Seed confluent or near-confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 96-well microplates.
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Compound Preparation: Prepare serial half-log10 dilutions of RO-7 in a suitable solvent (e.g., DMSO) and then in cell culture medium.
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Infection: Infect the MDCK cell monolayers with the desired influenza virus strain at a predetermined multiplicity of infection (MOI).
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Treatment: Immediately after infection, add the different concentrations of RO-7 to the appropriate wells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of cytopathic effect (CPE) is observed in the virus control wells.
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Quantification of Cell Viability: Quantify cell viability using a suitable method, such as staining with neutral red or using a commercial viability assay (e.g., CellTiter-Glo®).
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Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Caption: Experimental Workflow for In Vitro Antiviral Activity Assay.
In Vivo Mouse Protection Study
This protocol is a generalized procedure based on the study by Jones et al. (2017).[5][7]
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Animals: Use 6- to 8-week-old female BALB/c mice.
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Virus Inoculation: Anesthetize mice lightly with isoflurane and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of the influenza virus.
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Drug Administration:
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Prophylactic Regimen: Administer RO-7 intraperitoneally (i.p.) at the desired dosages (e.g., 6, 15, or 30 mg/kg/day) starting 4 hours before virus inoculation and continuing twice daily for 5 days.
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Therapeutic Regimen: Initiate RO-7 administration at 24 or 48 hours post-inoculation and continue twice daily for 5 days.
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Monitoring: Monitor the mice daily for changes in body weight and survival for at least 18 days post-inoculation. The endpoint for mortality is typically defined as a loss of 25% of the initial body weight.
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Viral Titer and Histopathology (Satellite Groups): At selected time points post-inoculation (e.g., 3, 6, and 9 days), euthanize subgroups of mice. Collect lungs for the determination of viral titers (e.g., by plaque assay or TCID50) and for histopathological examination to assess lung damage.
Caption: Experimental Workflow for In Vivo Mouse Protection Study.
Conclusion
RO-7 is a promising novel antiviral agent with a distinct mechanism of action that targets the highly conserved PA endonuclease of influenza viruses. Its potent in vitro activity against a broad range of influenza A and B strains, coupled with its significant in vivo efficacy in a mouse model, highlights its potential for further development as a therapeutic for the treatment of influenza infections. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this new class of influenza inhibitors.
References
- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
